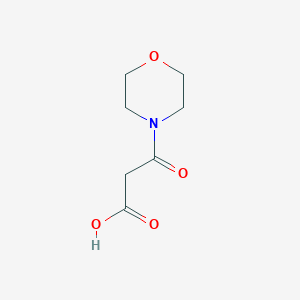

3-Morpholin-4-yl-3-oxopropanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

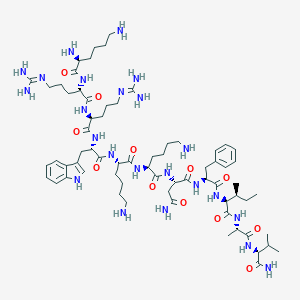

“3-Morpholin-4-yl-3-oxopropanoic acid” is a compound with the molecular formula C7H11NO4 and a molecular weight of 173.16700 . It is also known by other names such as “3-Morpholin-4-yl-3-oxo-propionic acid ethyl ester” and “3-Morpholin-4-yl-3-phenyl-1H-indol-2-one” among others .

Synthesis Analysis

The synthesis of “3-Morpholin-4-yl-3-oxopropanoic acid” involves several methods . One method involves the reaction of the compound with water and lithium hydroxide in methanol at 20 degrees Celsius for 1.5 hours . The yield of this reaction is approximately 92% .

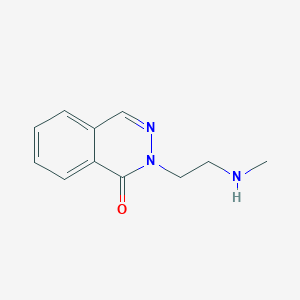

Molecular Structure Analysis

The molecular structure of “3-Morpholin-4-yl-3-oxopropanoic acid” consists of a six-membered ring containing two heteroatoms, oxygen and nitrogen . The exact mass of the compound is 173.06900 .

Chemical Reactions Analysis

The compound “3-Morpholin-4-yl-3-oxopropanoic acid” is involved in several chemical reactions. For instance, it can undergo a reaction with water and lithium hydroxide in methanol at 20 degrees Celsius for 1.5 hours .

Physical And Chemical Properties Analysis

The compound “3-Morpholin-4-yl-3-oxopropanoic acid” has a boiling point of 412.3ºC at 760 mmHg . The flash point of the compound is 203.1ºC . The compound has a vapour pressure of 5.96E-08mmHg at 25°C and an index of refraction of 1.507 .

Applications De Recherche Scientifique

Synthesis and Biological Activity

The compound has been utilized as a key intermediate in the synthesis of novel biologically active molecules. For instance, Hassanin and Ibrahim (2012) reported the chlorination, bromination, and condensation reactions of a related compound to prepare novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c]quinolin-2(1H)-ones, which were screened for their antimicrobial activity, showcasing the compound's role in developing antimicrobial agents Hany M Hassanin, M. Ibrahim, 2012. Similarly, Kucińska et al. (2015) synthesized 2-(morpholin-4-yl)ethoxy substituted phthalocyanines, investigating their potential as photosensitizers for photodynamic therapy in cancer treatment, indicating the compound's contribution to cancer research M. Kucińska et al., 2015.

Analytical Method Development

Nemani, Shard, and Sengupta (2018) established a quantitative bioanalytical method for an acetylcholinesterase inhibitor derivative, including its physicochemical characterization and in vitro metabolite profiling using Liquid Chromatography-Mass Spectrometry. This work underscores the compound's role in the development of analytical techniques for drug development and pharmacokinetic studies Kavya Sri Nemani, Amit Shard, P. Sengupta, 2018.

Therapeutic Potential and Mechanism of Action Studies

Research has also focused on evaluating the therapeutic potential and understanding the mechanisms of action of derivatives. For example, Šmelcerović et al. (2013) explored cyclodidepsipeptides derivatives for their inhibitory activity against xanthine oxidase and anti-inflammatory effects, contributing to the search for new treatments for gout and inflammatory conditions A. Šmelcerović et al., 2013.

Structural and Synthetic Chemistry

Significant work has been conducted in the field of structural and synthetic chemistry to explore the chemical properties and synthesis pathways of related compounds. For instance, the synthesis and crystal structure analysis of 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide by Lu et al. (2021) highlighted the compound's utility as an antiproliferative agent, emphasizing its importance in medicinal chemistry and drug design J. Lu et al., 2021.

Propriétés

IUPAC Name |

3-morpholin-4-yl-3-oxopropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO4/c9-6(5-7(10)11)8-1-3-12-4-2-8/h1-5H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVGHBHBZMHIHNU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10439908 |

Source

|

| Record name | 3-morpholin-4-yl-3-oxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Morpholin-4-yl-3-oxopropanoic acid | |

CAS RN |

105397-92-0 |

Source

|

| Record name | 3-morpholin-4-yl-3-oxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Phenyl-1H-pyrano[4,3-c]pyridin-1-one](/img/structure/B176285.png)